N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a pyrazinyl-triazolyl moiety, and a sulfanyl-acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazinyl-triazolyl moiety: This can be achieved through a cyclization reaction involving pyrazine and triazole precursors under controlled conditions.
Introduction of the chloro-fluorophenyl group: This step involves the substitution reaction of a phenyl ring with chlorine and fluorine atoms.
Formation of the sulfanyl-acetamide linkage: This is typically achieved through a nucleophilic substitution reaction involving a thiol and an acetamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and influence cellular processes.
Interacting with DNA or RNA: This can affect gene expression and protein synthesis.
Modulating oxidative stress pathways: This can influence cellular redox balance and protect against oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar acetamide linkage.
Imidazoline and serotonin receptor ligands: Compounds with similar heterocyclic structures.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its chloro-fluorophenyl group and pyrazinyl-triazolyl moiety provide distinct chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H12ClFN6OS |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H12ClFN6OS/c1-23-14(12-7-18-4-5-19-12)21-22-15(23)25-8-13(24)20-9-2-3-11(17)10(16)6-9/h2-7H,8H2,1H3,(H,20,24) |
InChI Key |
KFRFJLUFQFKWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC=CN=C3 |
Origin of Product |
United States |
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